molecular formula C23H16N4O2 B3738664 4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile

4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile

Cat. No.: B3738664
M. Wt: 380.4 g/mol
InChI Key: INACMJWRRNSPSJ-UHFFFAOYSA-N
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Description

Typically, compounds like this are aromatic and contain several functional groups, including a nitro group (-NO2), a nitrile group (-CN), and an imidazole ring . These functional groups can contribute to the compound’s reactivity and properties.


Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For example, the Gewald reaction, which involves the condensation of a carbonyl compound with a α-cyanoester in the presence of elemental sulfur and a secondary amine, is commonly used to synthesize imidazole rings .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of such compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions. For example, the nitro group can undergo reduction reactions to form amines, while the nitrile group can participate in nucleophilic addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and reactivity, can be influenced by the specific functional groups present and the overall molecular structure .

Mechanism of Action

The mechanism of action of such compounds can vary widely and is often dependent on their molecular structure and the specific functional groups present .

Safety and Hazards

Like many organic compounds, such compounds can present various safety hazards. They may be flammable and could pose health risks if ingested, inhaled, or come into contact with the skin .

Future Directions

The study of such compounds can have various future directions. For example, they could be investigated for potential medicinal properties, or their synthesis could be optimized for industrial production .

Properties

IUPAC Name

4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-7-12-19(27(28)29)13-20(15)22-21(17-5-3-2-4-6-17)25-23(26-22)18-10-8-16(14-24)9-11-18/h2-13H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INACMJWRRNSPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
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4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
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4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
Reactant of Route 4
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
Reactant of Route 5
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
Reactant of Route 6
4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile

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